![molecular formula C7H7N3O2 B14683275 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one CAS No. 33360-17-7](/img/structure/B14683275.png)
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining oxazole and pyrimidine moieties, which contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent like dichloromethane or acetonitrile.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrimidine rings, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or hydrochloric acid in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced ring systems.
科学的研究の応用
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Biology: It has been studied for its effects on cellular processes and its potential as an anticancer agent.
Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics and as a building block for advanced materials.
作用機序
The mechanism of action of 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: This compound shares a similar fused ring system and has been studied for its antitumor activities.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a fused heterocyclic system and have been explored for their synthetic strategies and biological activities.
Uniqueness
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one stands out due to its specific substitution pattern and the resulting electronic properties. This makes it particularly suitable for applications in fields requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.
特性
CAS番号 |
33360-17-7 |
|---|---|
分子式 |
C7H7N3O2 |
分子量 |
165.15 g/mol |
IUPAC名 |
2-ethyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H7N3O2/c1-2-4-10-5-6(11)8-3-9-7(5)12-4/h3H,2H2,1H3,(H,8,9,11) |
InChIキー |
QJKCOMNKPMKLCL-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(O1)N=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


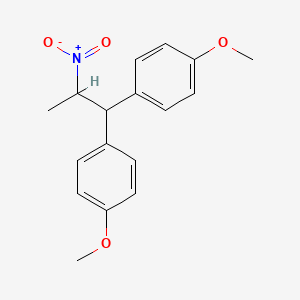
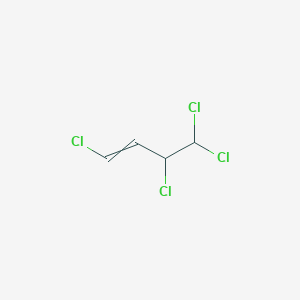

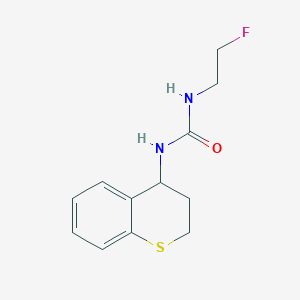
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
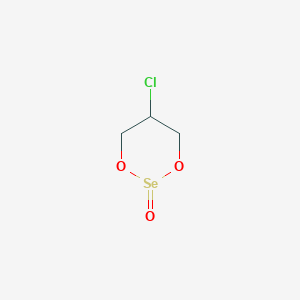
![1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea](/img/structure/B14683225.png)

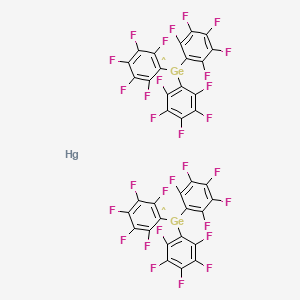
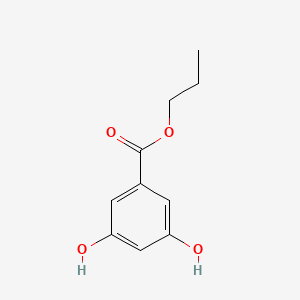

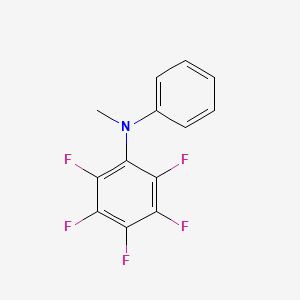
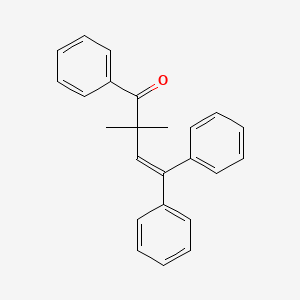
![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
